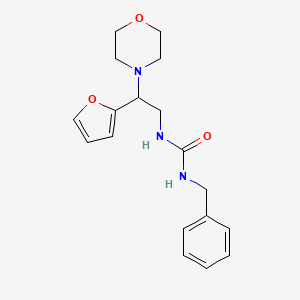

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea

Description

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is a urea derivative featuring a benzyl group, a furan-2-yl substituent, and a morpholinoethyl moiety. The furan ring contributes to π-π interactions, the morpholino group enhances solubility in polar solvents, and the urea backbone facilitates hydrogen bonding, which may influence binding affinity in biological or synthetic systems .

Properties

IUPAC Name |

1-benzyl-3-[2-(furan-2-yl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-18(19-13-15-5-2-1-3-6-15)20-14-16(17-7-4-10-24-17)21-8-11-23-12-9-21/h1-7,10,16H,8-9,11-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNMHUWZDYXZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCC2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea typically involves the reaction of benzyl isocyanate with 2-(furan-2-yl)-2-morpholinoethanamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-[2-(pyridin-2-yl)ethyl]urea (CAS: 209330-06-3)

- Structural Differences: Replaces the furan-2-yl and morpholino groups with a pyridin-2-yl substituent.

- Molecular weight: 255.31 g/mol (vs. higher for the target compound due to morpholino and furan groups).

1-(1,3-Benzothiazol-2-yl)-3-ethylurea (CAS: 15382-15-7)

- Structural Differences: Substitutes the benzyl and morpholinoethyl groups with a benzothiazole ring and ethylurea chain.

- Molecular weight: 235.28 g/mol (lower than the target compound).

- Applications : Listed in multiple chemical databases (e.g., ChemDiv, MLS001007665), indicating research interest in its biological activity, possibly as a kinase inhibitor or antimicrobial agent .

1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea (Strem 15-2210)

- Structural Differences: Incorporates a chiral cyclohexyl-phosphinoamino group instead of the furan-morpholino system.

- Properties: Phosphorus ligand functionality (UREAphos/METAMORPhos kits) makes it valuable in asymmetric catalysis. Moisture sensitivity necessitates cold storage, unlike the more stable morpholino-containing target compound .

- Applications: Used in transition-metal catalysis (e.g., cross-coupling reactions), highlighting how phosphinoamino groups expand utility compared to morpholino’s solubility-driven roles .

UR-12 (7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide)

- Structural Differences: Shares the morpholinoethyl group but replaces urea with an indole-carboxamide scaffold.

- The indole core may interact with serotonin receptors, contrasting with urea derivatives’ typical enzyme-targeting roles.

- Applications : Regulatory restrictions imply its use in forensic or toxicological research rather than therapeutic development .

Research Implications and Gaps

- Regulatory Considerations: While UR-12’s controlled status highlights risks associated with morpholinoethyl groups , the target compound’s legal status is unclear, warranting further regulatory analysis.

- Synthetic Utility: Phosphorus-containing analogs (e.g., Strem 15-2210) demonstrate the impact of specialized substituents on catalytic performance, suggesting that the target compound’s furan-morpholino system could be optimized for niche applications .

Biological Activity

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a benzyl group , a furan ring , and a morpholinoethyl moiety , which are connected by a urea backbone. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity.

- Biochemical Pathways : It influences several pathways involved in cell signaling, metabolism, and gene expression, which can lead to therapeutic effects in cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise in inhibiting tumor growth in several cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Induces apoptosis via caspase activation | |

| HeLa | 20 | Inhibits cell proliferation through cell cycle arrest | |

| A549 | 10 | Modulates signaling pathways related to tumor growth |

Study 1: Anticancer Evaluation

In a study published in ACS Omega, this compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, suggesting that the compound effectively induces apoptosis through the activation of caspases, leading to programmed cell death.

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects of the compound against various bacterial strains. The results showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structural components. Below is a comparison with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-(2-(thiophen-2-yl)-2-morpholinoethyl)urea | Thiophene ring instead of furan | Moderate anticancer activity |

| 1-Benzyl-3-(2-(pyridin-2-yl)-2-morpholinoethyl)urea | Pyridine ring instead of furan | Limited antimicrobial properties |

The presence of the furan ring and morpholino group in this compound enhances its biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.